Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-1-oxa-6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO3S It is known for its unique spiro structure, which includes an oxygen and sulfur atom within the ring system
Properties
Molecular Formula |
C8H11ClO3S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO3S/c1-11-6(10)8(9)7(12-8)2-4-13-5-3-7/h2-5H2,1H3 |
InChI Key |
KPQAHXQLZDFWAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCSCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorinated precursor with a thioether and an esterifying agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification through distillation or crystallization to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols .
Scientific Research Applications
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
Uniqueness
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate stands out due to its unique spiro structure and the presence of both oxygen and sulfur atoms within the ring system. This structural feature imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .
Biological Activity
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both thioether and oxo functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer effects. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 188.24 g/mol. The presence of a chloro substituent enhances its reactivity, making it a candidate for various synthetic applications in organic chemistry and medicinal development .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. For instance, derivatives of spirocyclic compounds have been documented to possess broad-spectrum antimicrobial properties, indicating that this compound may share similar effects .
Anticancer Activity
Research into the anticancer potential of this compound is ongoing. Compounds with spirocyclic structures have demonstrated the ability to modulate cell signaling pathways associated with cancer cell proliferation and apoptosis. The unique arrangement of functional groups in this compound may enhance its interaction with biological targets, potentially leading to effective anticancer agents .
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors within biological systems. Its spirocyclic structure allows for unique reactivity patterns that can influence biochemical pathways crucial for microbial growth and cancer cell survival .
Synthesis Pathways
Several synthetic routes have been explored for the preparation of this compound, including:
- Cyclization Reactions : Utilizing starting materials that contain both sulfur and oxygen functionalities to form the spirocyclic structure.
- Nucleophilic Substitution : The chloro substituent can be replaced by various nucleophiles under basic or acidic conditions, allowing for the generation of diverse derivatives .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate | Spirocyclic | Lacks chloro substituent; different reactivity |
| Methyl 3-thia-spiro[3.3]heptane | Spirocyclic | Contains sulfur in a different position |
| Methyl 4-thia-spiro[4.4]nonane | Spirocyclic | Larger ring size; different molecular properties |
This table illustrates how this compound's specific arrangement of functional groups may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on elucidating the biological mechanisms associated with compounds similar to this compound:
- Enzyme Inhibition Studies : Investigations into how these compounds interact with enzyme active sites have shown promising results in modulating enzyme activity, which could be pivotal for developing new therapeutic agents .
- Cell Line Studies : In vitro studies using various cancer cell lines have indicated that spirocyclic compounds can induce apoptosis and inhibit proliferation, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
